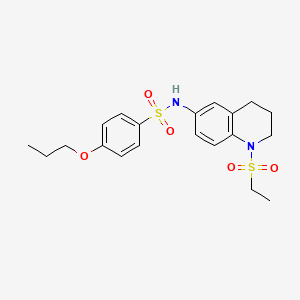
6-(4-(ethylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-(ethylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine, also known as EPPTB, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has gained significant attention due to its ability to target various biological pathways and its potential to treat a wide range of diseases.
Mecanismo De Acción
6-(4-(ethylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine works by inhibiting the activity of various kinases, which are involved in the regulation of various biological pathways. The inhibition of these kinases leads to the disruption of various cellular processes, including cell growth, proliferation, survival, and migration.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells, which is a process involved in the spread of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(4-(ethylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine has various advantages and limitations for lab experiments. One advantage is that it is a small molecule inhibitor, which makes it easier to study its effects on various biological pathways. Another advantage is that it has been extensively studied, and its mechanism of action is well understood. However, one limitation is that it may have off-target effects, which could affect the interpretation of the results. Another limitation is that it may not be effective in all types of cancer cells.
Direcciones Futuras
6-(4-(ethylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine has various future directions for research. One future direction is to study its effects on other biological pathways, such as the immune system and inflammation. Another future direction is to study its effects in combination with other drugs, to determine if it can enhance their efficacy. Another future direction is to study its effects in vivo, to determine if it has potential as a therapeutic agent. Finally, future research could focus on developing new analogs of this compound, to improve its potency and selectivity.
Conclusion
In conclusion, this compound is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of various kinases, which are involved in the regulation of various biological pathways. This compound has various advantages and limitations for lab experiments, and it has various future directions for research. Further research is needed to determine its potential as a therapeutic agent for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 6-(4-(ethylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine involves a multi-step process that includes the reaction of 2-bromopyridine with piperazine, followed by the reaction with 4-(ethylsulfonyl)benzaldehyde and 3-aminopyridazine. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
6-(4-(ethylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of various kinases, including the protein kinase CK2, which is involved in the regulation of cell growth and proliferation. This compound has also been shown to inhibit the activity of the tyrosine kinase c-Met, which is involved in the regulation of cell survival and migration. In addition, this compound has been shown to inhibit the activity of the serine/threonine kinase PIM1, which is involved in the regulation of cell cycle progression and apoptosis.
Propiedades
IUPAC Name |
6-(4-ethylsulfonylpiperazin-1-yl)-N-pyridin-2-ylpyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O2S/c1-2-24(22,23)21-11-9-20(10-12-21)15-7-6-14(18-19-15)17-13-5-3-4-8-16-13/h3-8H,2,9-12H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDNRCZXMOUGPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C2=NN=C(C=C2)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(propionylamino)-3-pyridin-2-yl-N-[4-(trifluoromethyl)benzyl]isothiazole-5-carboxamide](/img/structure/B2512907.png)
![N-(benzo[d]thiazol-6-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2512908.png)



![N-(4-chlorobenzyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2512915.png)



![2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2512921.png)

